molecular formula C9H13N3OS B2943038 [2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol CAS No. 1267798-65-1

[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol

Cat. No.: B2943038
CAS No.: 1267798-65-1
M. Wt: 211.28
InChI Key: ITZYRRFECMIBOV-UHFFFAOYSA-N
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Description

[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol (CAS 1267798-65-1) is a high-purity chemical intermediate based on the imidazo[2,1-b][1,3,4]thiadiazole fused heterocyclic scaffold, a structure recognized for its diverse biological potential . This compound is designed for research and development applications in medicinal chemistry. The imidazo[2,1-b][1,3,4]thiadiazole core is extensively explored in scientific literature for a broad spectrum of pharmacological activities, including serving as a key structural motif in the design of antimicrobial, anticancer, antifungal, anti-inflammatory, and anticonvulsant agents . The scaffold's strong aromaticity and the presence of the =N-C-S- moiety contribute to significant in vivo stability and are considered advantageous for interacting with biological targets . The methanol functional group at the 5-position provides a versatile handle for further synthetic modification, enabling researchers to create novel derivatives for structure-activity relationship (SAR) studies and lead optimization . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-5(2)8-7(4-13)12-9(10-8)14-6(3)11-12/h5,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZYRRFECMIBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(N=C2S1)C(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoimidazole with isobutyraldehyde in the presence of an acid catalyst to form the imidazo[2,1-b][1,3,4]thiadiazole ring. The subsequent introduction of a hydroxymethyl group at the 5-position can be achieved through a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazo[2,1-b][1,3,4]thiadiazole ring can be reduced under hydrogenation conditions to yield the corresponding dihydro derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Reduction: Formation of the dihydroimidazo[2,1-b][1,3,4]thiadiazole derivative.

    Substitution: Formation of various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes in bacterial cells, while its anticancer properties could be due to its interaction with DNA or proteins involved in cell proliferation.

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and physicochemical properties of this compound can be contextualized by comparing it to structurally related derivatives (Table 1).

Table 1: Comparison of Key Analogues

Compound Name Substituents (Positions) Key Biological Activities MIC/IC50 Values References
[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol 2-Me, 6-iPr, 5-CH2OH Antitubercular, antioxidant, potential antimicrobial Not reported
(2-Cyclohexyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol (7a) 2-Ph, 6-Cyclohexyl, 5-CH2OH 100% inhibition of M. tuberculosis H37Rv MIC: Not specified (100% inhibition)
2-(4-Methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanate 2-(4-MeO-Bn), 6-coumarin, 5-SCN Cytotoxic (leukemia cells) via apoptosis induction IC50: 0.79–1.6 μM
5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole 5-CNMe, 6-Me Antisecretory activity (rabbit gastric glands) EC50: ~10 μM
2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde (4i) 2-(4-Cl-Bn), 6-aryl, 5-CHO Cytotoxic (broad-spectrum cancer cells) via apoptosis IC50: <1 μM (varies by cell line)
N-(tert-Butyl)-2-methyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine (4m) 2-Me, 6-nitrofuran, 5-NH-t-Bu Antibacterial (ESKAPE pathogens), antimycobacterial MIC: 0.16–3.125 μg/mL
Key Observations

Antitubercular Activity: The target compound shares structural similarities with (7a), which demonstrated 100% inhibition of M. tuberculosis H37Rv . Derivatives with electron-withdrawing groups (e.g., nitro in 4m) or chlorine (e.g., 5aa in ) show enhanced antitubercular activity (MIC: 3.125 μg/mL) . The absence of strong electron-withdrawing groups in the target compound may limit its potency against M. tuberculosis.

Cytotoxicity and Apoptosis Induction :

  • Compounds like 4i and 9 (Table 1) exhibit potent cytotoxicity (IC50: <1 μM) via caspase-3 activation and mitochondrial membrane depolarization . The hydroxymethyl group in the target compound may reduce cytotoxicity compared to thiocyanate or aldehyde derivatives, balancing efficacy and safety.

Antimicrobial and Antioxidant Activity :

  • Imidazo-thiadiazoles with para-substituted aryl groups (e.g., 5aa in ) show antioxidant activity comparable to BHT . The target compound’s isopropyl group may enhance lipid solubility, improving radical scavenging in hydrophobic environments.
  • Nitrofuran-tagged derivatives (e.g., 4m ) exhibit broad-spectrum antimicrobial activity (MIC: 0.16 μg/mL against C. albicans) , suggesting that functionalizing the core with polar groups (e.g., hydroxymethyl) could expand antimicrobial utility.

Synthetic Flexibility: The target compound’s 5-hydroxymethyl group can be derived from carbaldehydes (e.g., 4d in ) via reduction, a strategy used in synthesizing (7a) . This aligns with methodologies in and , where Vilsmeier–Haack formylation and Knoevenagel condensation are employed .

Mechanistic and Pharmacokinetic Insights
  • This contrasts with 5-hydroxymethyl analogs, which balance lipophilicity and solubility .
  • Hydrogen Bonding : The hydroxymethyl group may engage in hydrogen bonding with target enzymes (e.g., mycobacterial InhA or human TGF-β kinase), as seen in docking studies for 9 .

Biological Activity

[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol is a synthetic compound belonging to the imidazo[2,1-b][1,3,4]thiadiazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C9H11N3OS
  • CAS Number : 1261234-25-6
  • Molecular Weight : 209.27 g/mol

Anticancer Properties

Research indicates that compounds with imidazo[2,1-b][1,3,4]thiadiazole scaffolds exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that this compound shows potent cytotoxic activity against various cancer cell lines. A study reported GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel, indicating strong growth inhibition across multiple cancer types .
Cell LineGI50 (µM)
NCI-60 Panel1.4 - 4.2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antitubercular Activity : In a study assessing anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain, several derivatives of imidazo[2,1-b][1,3,4]thiadiazoles showed promising results with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
CompoundMIC (μg/mL)
Derivative 5c3.125
Derivative 5d6.250

The mechanism underlying the anticancer activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives involves induction of apoptosis in cancer cells. Studies using fluorescence-activated cell sorting (FACS) analysis have shown that these compounds can induce apoptosis without causing cell cycle arrest .

Study on Antiproliferative Activity

A comprehensive evaluation of a series of imidazo[2,1-b][1,3,4]thiadiazole compounds revealed their antiproliferative effects against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The study found that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity .

Antioxidant and Anti-inflammatory Effects

In addition to their anticancer and antimicrobial properties, some studies have reported antioxidant and anti-inflammatory activities associated with imidazo[2,1-b][1,3,4]thiadiazole derivatives. This broad spectrum of biological activity suggests potential therapeutic applications beyond oncology .

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